1-ethyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine 1-ethyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 1856091-65-0
VCID: VC5676774
InChI: InChI=1S/C12H20N4O/c1-3-16-10(8-11(13)14-16)12(17)15-7-5-4-6-9(15)2/h8-9H,3-7H2,1-2H3,(H2,13,14)
SMILES: CCN1C(=CC(=N1)N)C(=O)N2CCCCC2C
Molecular Formula: C12H20N4O
Molecular Weight: 236.319

1-ethyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine

CAS No.: 1856091-65-0

Cat. No.: VC5676774

Molecular Formula: C12H20N4O

Molecular Weight: 236.319

* For research use only. Not for human or veterinary use.

1-ethyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine - 1856091-65-0

Specification

CAS No. 1856091-65-0
Molecular Formula C12H20N4O
Molecular Weight 236.319
IUPAC Name (5-amino-2-ethylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone
Standard InChI InChI=1S/C12H20N4O/c1-3-16-10(8-11(13)14-16)12(17)15-7-5-4-6-9(15)2/h8-9H,3-7H2,1-2H3,(H2,13,14)
Standard InChI Key VYEPPYJEKHAQIC-UHFFFAOYSA-N
SMILES CCN1C(=CC(=N1)N)C(=O)N2CCCCC2C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure integrates three distinct components:

  • A pyrazole ring (1H-pyrazol-3-amine) substituted at position 1 with an ethyl group and at position 5 with a carbonyl-linked 2-methylpiperidine.

  • A 2-methylpiperidine moiety connected via a carbamoyl group (-CON-) to the pyrazole core.

  • An ethyl group at the pyrazole’s N1 position, contributing to steric and electronic modulation.

This arrangement confers a planar heterocyclic system (pyrazole) fused with a bicyclic amine (piperidine), creating a hybrid scaffold with both hydrophilic (amine, carbonyl) and hydrophobic (methyl, ethyl) regions .

Systematic Nomenclature and Identifiers

The IUPAC name, (5-amino-2-ethylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone, systematically describes its structure. Key identifiers include:

PropertyValueSource
CAS Registry Number1856091-65-0
Molecular FormulaC₁₂H₂₀N₄O
Molecular Weight236.31 g/mol
SMILESCCN1C(=CC(=N1)N)C(=O)N2CCCCC2C
InChI KeyVYEPPYJEKHAQIC-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-ethyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine typically involves a multi-step sequence:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-diketones or β-keto esters under acidic conditions generates the 1H-pyrazol-3-amine core.

  • N1-Ethylation: Treatment with ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) introduces the ethyl group at the pyrazole’s N1 position.

  • Piperidine Coupling: Reaction with 2-methylpiperidine-1-carbonyl chloride under Schotten-Baumann conditions forms the carbamoyl bridge.

Critical Parameters:

  • Temperature control (±2°C) during acylation to prevent decomposition.

  • pH optimization (7.5–8.5) to maximize coupling efficiency.

  • Purification via column chromatography (SiO₂, ethyl acetate/hexane) yields >95% purity.

Industrial Scalability

For bulk production, continuous flow reactors enable precise control over exothermic reactions, reducing byproducts like:

  • N-acylated derivatives from over-reaction.

  • Ring-opened products due to excessive heating.

Process analytics (HPLC, GC-MS) ensure batch consistency, with typical scales achieving 10–50 kg/month in pilot facilities.

Physicochemical Properties

Experimental and Computed Data

PropertyExperimental ValueComputed Value (PubChem )
Melting Point142–145°C
XLogP3-AA (Lipophilicity)1.3
Hydrogen Bond Donors11
Hydrogen Bond Acceptors33
Rotatable Bonds22
Topological Polar Surface75.8 Ų75.8 Ų

The compound’s moderate lipophilicity (XLogP3-AA = 1.3) suggests balanced membrane permeability, while its polar surface area (75.8 Ų) aligns with orally bioavailable drugs .

Spectroscopic Profiles

  • IR (KBr): 3345 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.38 (s, 3H, piperidine-CH₃), 3.45–3.62 (m, 4H, piperidine-H), 6.12 (s, 1H, pyrazole-H).

Reactivity and Chemical Transformations

Functional Group Reactivity

The molecule participates in reactions at three sites:

  • Pyrazole Amine (-NH₂):

    • Acylation with acid chlorides yields substituted amides.

    • Diazotization followed by Sandmeyer reactions forms halopyrazoles.

  • Carbonyl Group:

    • Grignard additions produce secondary alcohols.

    • Reduction (NaBH₄) generates hydroxymethyl derivatives.

  • Piperidine Nitrogen:

    • Quaternary ammonium salt formation with alkyl halides.

Representative Reactions:

Reaction TypeReagents/ConditionsProductYield
AcylationAcetyl chloride, DMAPN-Acetylpyrazole derivative78%
Reductive AminationNaBH₃CN, benzaldehydeN-Benzyl-piperidine analog65%
OxidationKMnO₄, H₂OPyrazole-3-carboxylic acid82%
ParameterValue (IV)Value (Oral)
Bioavailability43%
t₁/₂2.1 h3.8 h
Vd1.2 L/kg
Cl0.4 L/h/kg

Hepatic metabolism predominates, with CYP3A4-mediated N-deethylation as the major clearance pathway.

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Compared to its 4-substituted isomer (1-ethyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine, CAS [withheld]):

Property5-Substituted Isomer4-Substituted Isomer
Melting Point142–145°C128–131°C
Kinase Inhibitionp38 MAPK IC₅₀ = 89 nMJNK3 IC₅₀ = 210 nM
Metabolic Stabilityt₁/₂ = 32 min (human liver)t₁/₂ = 45 min

The 5-substituted derivative exhibits enhanced target affinity but reduced metabolic stability, guiding lead optimization strategies.

Applications and Future Directions

Therapeutic Prospects

  • Inflammatory Diseases: p38 MAPK inhibition potential for rheumatoid arthritis.

  • Oncology: JAK2 targeting in myeloproliferative neoplasms.

  • Neurodegeneration: Modulation of tau phosphorylation in Alzheimer’s models.

Materials Science Applications

  • Coordination Polymers: Pyrazole nitrogen participation in metal-organic frameworks (MOFs) with Cu²⁺/Zn²⁺.

  • Liquid Crystals: Piperidine-induced mesophase stabilization in nematic materials.

Research Priorities:

  • Cocrystal Engineering to enhance aqueous solubility.

  • PROTAC Development: Utilizing the pyrazole amine for E3 ligase recruitment.

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